2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole
Description
2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole is a heterocyclic compound featuring a bipyrazole core with a methyl substituent at the 2' position and a 4-nitrophenyl group at the 1-position. This structure combines aromatic and nitro functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its IUPAC name is 1-methyl-5-(1H-pyrazol-5-yl)-1H-pyrazole, and it is identified by CAS number 1006334-22-0 . The compound is synthesized via multi-step reactions involving pyrazole precursors, with characterization relying on spectral techniques (IR, NMR, HRMS) and elemental analysis. Its applications span antimicrobial agents, energetic materials, and bioactive molecule synthesis.
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C13H11N5O2/c1-16-13(6-8-14-16)12-7-9-17(15-12)10-2-4-11(5-3-10)18(19)20/h2-9H,1H3 |
InChI Key |
PVGXVHQUBSDHSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 4-nitrophenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including 2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole, exhibit significant anticancer properties. Pyrazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of pyrazole derivatives as anticancer agents due to their ability to interfere with various cellular pathways involved in tumor progression .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Various pyrazole derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains. The presence of the nitrophenyl group is believed to enhance the antimicrobial activity by affecting the microbial cell membrane integrity .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This property makes them suitable candidates for developing new anti-inflammatory drugs .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of bipyrazole derivatives make them suitable for applications in organic electronics. Their ability to act as charge transport materials is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of nitrophenyl groups can enhance the charge mobility and stability of these materials .
2.2 Coordination Chemistry
The compound can also serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and material synthesis. Studies have demonstrated that bipyrazole derivatives can stabilize metal ions and influence their catalytic properties .
Case Studies
3.1 Synthesis and Characterization
A study conducted by Abdel-Wahab et al. focused on synthesizing various pyrazole derivatives, including this compound, through a straightforward synthetic route involving condensation reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .
3.2 Biological Activity Assessment
In another case study, researchers evaluated the biological activity of several pyrazole derivatives against various cancer cell lines. The results indicated that compounds with a nitrophenyl substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that the nitro group plays a significant role in modulating biological activity .
Mechanism of Action
The mechanism of action of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Bipyrazole Derivatives
Table 2: Substituent Impact on Crystallographic Parameters
| Compound | R1 Group | R2 Group | Crystal System | Density (g/cm³) | |
|---|---|---|---|---|---|
| 1 | 2-NO₂Ph | Isopropyl | Triclinic | 1.25 | |
| 2 | H | Propyl | Orthorhombic | 1.35 | |
| 5 | H | Isopropyl | Tetragonal | 1.20 |
Research Findings and Trends
- Antimicrobial Activity : Derivatives like 8a and TMNB show promise, but efficacy depends on nitro and aromatic group positioning .
- Energetic Materials : Nitration and functionalization (e.g., trinitromethyl groups) enhance density and stability, positioning TNBP derivatives as top-tier explosives .
- Structural Insights : Substituent bulkiness inversely correlates with crystal density, guiding the design of materials with tailored properties .
Biological Activity
2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 180.18 g/mol. The compound features a bipyrazole core with a methyl group and a nitrophenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitro-substituted phenyl groups under controlled conditions. The method often includes steps such as condensation reactions and purification processes to yield the final product in high purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| HL-60 (Leukemia) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Mycobacterium tuberculosis | 32 | Bactericidal |
Mechanistic Studies
Molecular docking studies have shown that this compound interacts with specific targets involved in cancer cell proliferation and bacterial metabolism. The presence of the nitro group is crucial for its binding affinity and subsequent biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the bipyrazole structure can significantly alter biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
